![molecular formula C10H16N2O B14141670 1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine CAS No. 914202-91-8](/img/structure/B14141670.png)
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine is a compound that features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a methanamine group
Preparation Methods
The synthesis of 1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine can be achieved through several routes. One common method involves the reaction of pyrrolidine with furan-2-carbaldehyde under reductive amination conditions. This process typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the amine group.
Scientific Research Applications
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities, but differ in their substituents and overall molecular structure.
Furan derivatives: Compounds containing the furan ring are known for their diverse biological activities and are used in various applications, including pharmaceuticals and agrochemicals.
Methanamine derivatives: These compounds feature the methanamine group and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of the pyrrolidine, furan, and methanamine groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
914202-91-8 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
[1-(furan-2-ylmethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C10H16N2O/c11-6-9-3-4-12(7-9)8-10-2-1-5-13-10/h1-2,5,9H,3-4,6-8,11H2 |
InChI Key |
MADYJBIEHBDZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


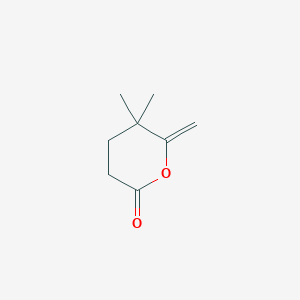
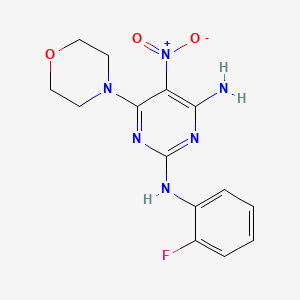
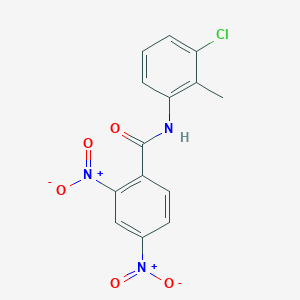
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
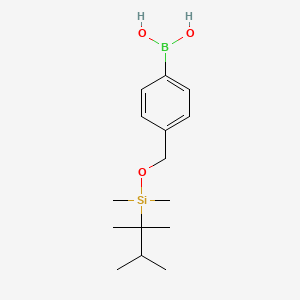
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)
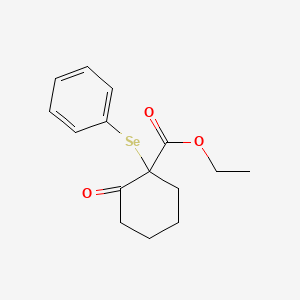
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

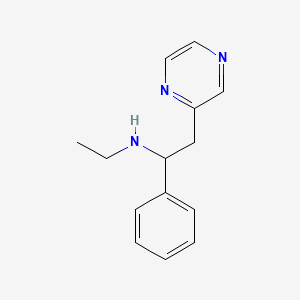
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
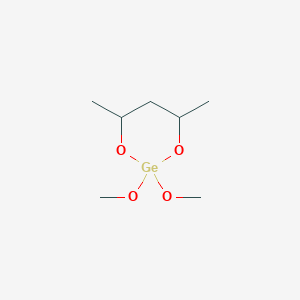
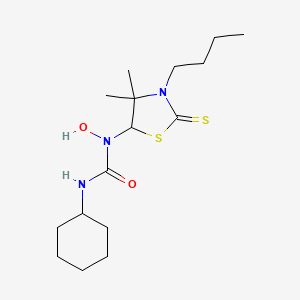
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
